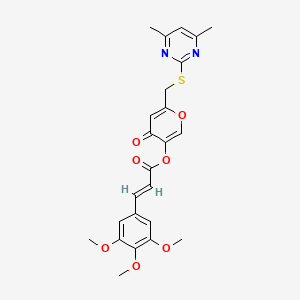

N-(2-(dimethylamino)-2-phenylethyl)-1-(m-tolyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"N-(2-(dimethylamino)-2-phenylethyl)-1-(m-tolyl)methanesulfonamide" is a compound of interest in various fields of chemistry and pharmacology due to its structural complexity and potential biological activity. While the compound itself was not directly found in the literature search, insights into similar compounds provide a useful foundation for understanding its characteristics and behaviors.

Synthesis Analysis

The synthesis of compounds closely related to "this compound" often involves complex reactions, including the use of lithiation techniques and the formation of sulfonamide derivatives through interactions with different sulfone or sulfonyl chloride precursors. For example, the synthesis of bis-(4-N,N-dimethylaminophenyl)methane highlights a method of synthesizing dimethylamino derivatives using formaldehyde and sulfonic acid as catalysts, suggesting a possible pathway for synthesizing the dimethylamino component of the target compound (Liang, 2004).

Molecular Structure Analysis

Molecular structure analysis of similar sulfonamide compounds reveals diverse conformational behaviors and intramolecular interactions. For example, studies on different dichlorophenylmethanesulfonamide derivatives have shown that the orientation of the N-H bond and its interactions with surrounding substituents significantly influence the overall molecular conformation. These structural insights can be extrapolated to understand the geometric and electronic structure of "this compound", particularly regarding the steric and electronic effects of the dimethylamino and m-tolyl groups on the sulfonamide functionality (Gowda, Foro, & Fuess, 2007).

Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition

One notable application of similar compounds is in the inhibition of carbonic anhydrases. For instance, 2-N,N-Dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide was tested for its interaction with mammalian carbonic anhydrase isozymes, showing potent inhibition of several isoforms. This suggests its potential application in treating conditions where inhibition of carbonic anhydrase is beneficial (Temperini et al., 2008).

Anticancer Agents

Methanesulfonamide derivatives have been studied for their potential as anticancer agents. For example, m-AMSA (4′-(9-Acridinylamino)methanesulfon-m-anisidide) and N-(phosphonacetyl)-l-aspartate (PALA) are two compounds that have shown promising potential in cancer treatment based on preclinical and early clinical trials (Rozencweig et al., 2004).

Methane Activation and Functionalization

Research into metal(IV) imide complexes, particularly those involving 5d metals, has shown that these complexes can react with methane to form dimethylamine. Such studies highlight the potential of specific compounds in catalyzing methane functionalization, an important reaction for industrial chemistry (Moulder & Cundari, 2017).

Microbial Metabolism and Bioreduction

Compounds similar to N-(2-(dimethylamino)-2-phenylethyl)-1-(m-tolyl)methanesulfonamide have been used to study microbial metabolism and bioreduction processes. For instance, microbial cultures were screened for their ability to catalyze the reduction of specific methanesulfonamide derivatives, leading to the production of chiral intermediates for pharmaceutical applications (Patel et al., 1993).

Chemical and Spectroscopic Properties

The chemical and spectroscopic properties of methanesulfonamide derivatives, including their antimicrobial activities, have been studied extensively. These compounds' structural characteristics and biological activities offer insights into their potential applications in developing new pharmaceuticals (Eren et al., 2019).

Propiedades

IUPAC Name |

N-[2-(dimethylamino)-2-phenylethyl]-1-(3-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2S/c1-15-8-7-9-16(12-15)14-23(21,22)19-13-18(20(2)3)17-10-5-4-6-11-17/h4-12,18-19H,13-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMIVSIBCRXFMGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NCC(C2=CC=CC=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2480124.png)

![3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B2480125.png)

![3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-ethylhexyl)propanamide](/img/structure/B2480128.png)

![8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B2480133.png)

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2480135.png)

![2-[(2-Fluorophenyl)sulfonyl]acetohydrazide](/img/structure/B2480139.png)

![4-[benzotriazol-1-yl-[tert-butyl(dimethyl)silyl]methyl]-N,N-dimethylaniline](/img/structure/B2480141.png)

![1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one](/img/structure/B2480142.png)

![2-(2-Chloro-6-fluorobenzyl)-4-{[(3-methoxybenzyl)imino]methyl}-1,3-benzenediol](/img/structure/B2480143.png)

![N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-3-nitrobenzenecarboxamide](/img/structure/B2480144.png)